{2-[Acetyl(phenyl)amino]phenyl}acetic acid
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Overview
Description
{2-[Acetyl(phenyl)amino]phenyl}acetic acid is an organic compound that features a phenyl group, an acetic acid moiety, and an acetylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Acetyl(phenyl)amino]phenyl}acetic acid can be achieved through several methods. One common approach involves the acetylation of 2-aminophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
{2-[Acetyl(phenyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, {2-[Acetyl(phenyl)amino]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of {2-[Acetyl(phenyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the acetylated amine group.
Diclofenac: Contains a similar acetic acid moiety but has different substituents on the phenyl ring.
Benzoic acid: Contains a carboxylic acid group attached directly to the phenyl ring.
Uniqueness
{2-[Acetyl(phenyl)amino]phenyl}acetic acid is unique due to the presence of both an acetylated amine and a phenylacetic acid moiety.
Properties
CAS No. |
731851-88-0 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[2-(N-acetylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-16(19)20/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
IUUXTZILROKKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
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